molecular formula C24H24F3N3O2S B610590 RU-302 CAS No. 1182129-77-6

RU-302

Cat. No. B610590
CAS RN: 1182129-77-6
M. Wt: 475.5302
InChI Key: IZHRNXCFYZERFF-UHFFFAOYSA-N
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Description

RU-302 is a pan TAM inhibitor that blocks the interface between the TAM Ig1 ectodomain and the Gas6 Lg domain . It effectively blocks Gas6-inducible Axl receptor activation with a low micromolar IC50 in cell assays, and suppresses lung cancer tumor growth .


Molecular Structure Analysis

The molecular formula of RU-302 is C24H24F3N3O2S . It has a molecular weight of 475.53 . The exact structure can be found in the Certificate of Analysis provided by the manufacturer .


Physical And Chemical Properties Analysis

RU-302 is a solid substance . It is soluble in DMSO at 100 mg/mL with ultrasonic assistance . It has a storage life of 3 years at -20°C in powder form, and 2 years at 4°C .

Scientific Research Applications

  • Data Management in Scientific Collaborations : Rucio, an open-source software framework, is used in scientific collaborations for data management. It organizes, manages, and accesses data across distributed locations, initially developed for the ATLAS high-energy physics experiment (Barisits et al., 2019).

  • Neutronic Properties of Reactors : A study on the neutronic characteristics of a thorium reactor, utilizing high-temperature gas-cooled low-power thorium reactor units (RU), focused on fuel blocks and pellets of different configurations (Shamanin et al., 2018).

  • Creep Behavior of Co-base Superalloy : MAR-M 302, a Co-base superalloy, is used in military and commercial aircraft-turbine engines. This study explored its creep behavior under various temperatures and stresses (Aghaie-Khafri & Binesh, 2010).

  • Pt–Ru Electrocatalysts for Fuel Cells : This review focuses on the research progress of Pt–Ru electrocatalysts used in fuel cells, considering their material science and electrocatalytic aspects (Petrii, 2008).

  • Magnetic Behavior in Ru-based Superconducting Ferromagnets : This study investigated the magnetic behavior of Ru-based superconducting ferromagnets, proposing a model to describe various observed magnetic transitions (Nigam et al., 2008).

  • Electrochemiluminescence of Ruthenium in Bioanalysis : This review discusses the applications of electrochemiluminescence of tris(2,2'-bipyridyl)ruthenium(II) in bioassays, including DNA, immunoassay, and functional nucleic acid sensors (Wei & Wang, 2011).

  • Technical Feasibility of RU-43 Fuel in Reactors : The feasibility of using recovered uranium (RU) fuel in CANDU-6 reactors was analyzed, focusing on fuel discharge burnup and fuel-cycle cost reduction (Horhoianu & Patrulescu, 2008).

  • Ruthenium in Solar Cells : A review on dye-sensitized solar cells (DSSCs) highlighted the use of ruthenium-based dyes and their alternatives, including metal-free, quantum-dot, perovskite-based sensitizer, and natural dyes (Shalini et al., 2016).

Mechanism of Action

RU-302 works by blocking the interface between the TAM Ig1 ectodomain and the Gas6 Lg domain . This effectively blocks Gas6-inducible Axl receptor activation, which can suppress lung cancer tumor growth .

Safety and Hazards

RU-302 is toxic and can cause irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental ingestion or contact, immediate medical attention is required .

properties

IUPAC Name

[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]phenyl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F3N3O2S/c1-16-21(17(2)32-28-16)15-33-22-9-4-3-8-20(22)23(31)30-12-10-29(11-13-30)19-7-5-6-18(14-19)24(25,26)27/h3-9,14H,10-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHRNXCFYZERFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CSC2=CC=CC=C2C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]phenyl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone

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